molecular formula C21H16F2N4O4S B4666821 METHYL 5-({[1-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-NAPHTHYL]OXY}METHYL)-2-FUROATE

METHYL 5-({[1-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-NAPHTHYL]OXY}METHYL)-2-FUROATE

Cat. No.: B4666821
M. Wt: 458.4 g/mol
InChI Key: IOTLJMRAGPAMLU-YSURURNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-({[1-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-NAPHTHYL]OXY}METHYL)-2-FUROATE is a complex organic compound that features a difluoromethyl group, a sulfanyl group, and a triazole ring

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 5-({[1-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-NAPHTHYL]OXY}METHYL)-2-FUROATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The difluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can interact with various enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, leading to specific biological effects .

Properties

IUPAC Name

methyl 5-[[1-[(E)-[3-(difluoromethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]naphthalen-2-yl]oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O4S/c1-29-20(28)17-9-7-13(31-17)11-30-16-8-6-12-4-2-3-5-14(12)15(16)10-24-27-19(18(22)23)25-26-21(27)32/h2-10,18H,11H2,1H3,(H,26,32)/b24-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTLJMRAGPAMLU-YSURURNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=C(C3=CC=CC=C3C=C2)C=NN4C(=NNC4=S)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(O1)COC2=C(C3=CC=CC=C3C=C2)/C=N/N4C(=NNC4=S)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 5-({[1-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-NAPHTHYL]OXY}METHYL)-2-FUROATE
Reactant of Route 2
Reactant of Route 2
METHYL 5-({[1-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-NAPHTHYL]OXY}METHYL)-2-FUROATE
Reactant of Route 3
METHYL 5-({[1-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-NAPHTHYL]OXY}METHYL)-2-FUROATE
Reactant of Route 4
METHYL 5-({[1-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-NAPHTHYL]OXY}METHYL)-2-FUROATE
Reactant of Route 5
METHYL 5-({[1-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-NAPHTHYL]OXY}METHYL)-2-FUROATE
Reactant of Route 6
Reactant of Route 6
METHYL 5-({[1-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-NAPHTHYL]OXY}METHYL)-2-FUROATE

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